2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is an organic compound that features a methoxyphenyl group, a tetrazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting p-tolylamine with sodium azide and triethyl orthoformate under acidic conditions.
Attachment of the Acetamide Group: The acetamide group can be introduced by reacting the tetrazole derivative with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)ethylamine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its structural features that may interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: Depending on the target, it could affect pathways related to inflammation, cell signaling, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide
- 2-(4-methoxyphenyl)-N-((1-(m-tolyl)-1H-tetrazol-5-yl)methyl)acetamide
Uniqueness
2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is unique due to the specific positioning of the methoxy group and the p-tolyl group, which may confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13-3-7-15(8-4-13)23-17(20-21-22-23)12-19-18(24)11-14-5-9-16(25-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGTUDMZXNAEIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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